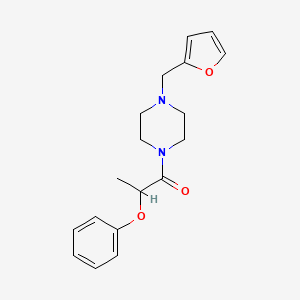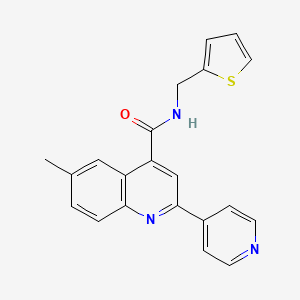![molecular formula C15H9ClF5NO B4621719 2-chloro-5,6-difluoro-3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4621719.png)
2-chloro-5,6-difluoro-3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide
説明
Synthesis Analysis
Synthesis of compounds related to 2-chloro-5,6-difluoro-3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide involves strategic functionalization of the benzamide scaffold. For instance, modifications at the pyrimidine portion of similar structures have been explored to enhance cell-based activity and gastrointestinal permeability, with substitutions at specific positions affecting activity levels (Palanki et al., 2000).
Molecular Structure Analysis
The crystal structure and molecular interactions of similar benzamides have been characterized, showing the importance of specific functional groups for maintaining activity. Crystal structure determination through X-ray diffraction reveals the spatial arrangement of atoms and the role of substitutions in the molecular framework (Li et al., 2008).
Chemical Reactions and Properties
The reactivity of benzamide derivatives, including those with chloro, fluoro, and methyl groups, is influenced by their structural components. Chemical reactions involving these compounds often target the enhancement of their biological activities through structural modification, as seen in the development of precursors for antitubercular benzothiazinones (Richter et al., 2021).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting points, and crystal packing, are critical for their biological function and formulation. Studies involving similar compounds emphasize the importance of molecular structure in determining these physical attributes, which are essential for drug development processes (Suchetan et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are foundational to the therapeutic potential of benzamide derivatives. Investigations into the properties of structurally related compounds provide insights into how modifications affect their chemical behavior and biological interactions (Espinosa Manrique et al., 2023).
科学的研究の応用
Synthesis and Antipathogenic Activity
Research has demonstrated the synthesis and characterization of compounds with structural elements similar to "2-chloro-5,6-difluoro-3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide," focusing on their antipathogenic activity. A study by Limban et al. (2011) explored the synthesis of acylthioureas and their interaction with bacterial cells, showing significant anti-pathogenic activity, especially against biofilm-forming strains like Pseudomonas aeruginosa and Staphylococcus aureus. This suggests the compound could have potential applications in developing antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Molecular Aggregation and Complex Formation
The study of molecular aggregation and complex formation is another area where related compounds have been investigated. Mocilac et al. (2016) reported on N-(difluorophenyl)benzamides and their ability to aggregate via various intermolecular interactions, demonstrating the influence of fluorine substitution patterns on molecular aggregation. This insight could be relevant to understanding the behavior of "2-chloro-5,6-difluoro-3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide" in different environments and its potential applications in materials science or pharmaceuticals (Mocilac, Osman, & Gallagher, 2016).
Synthesis and Properties of Fluorinated Polyamides
Fluorinated aromatic polyamides derived from fluorinated isophthaloyl dichlorides and aromatic diamines have been synthesized and characterized, exhibiting good solubility in organic solvents, thermal stability, and excellent electrical and dielectric properties. These properties suggest that the compound could be explored for applications in polymer science, particularly in the development of materials with specific thermal, electrical, or optical properties (Ge et al., 2004).
特性
IUPAC Name |
2-chloro-5,6-difluoro-3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF5NO/c1-7-5-10(17)13(18)11(12(7)16)14(23)22-9-4-2-3-8(6-9)15(19,20)21/h2-6H,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWNZDUCPPBFBPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C(=O)NC2=CC=CC(=C2)C(F)(F)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2,4-dichlorophenoxy)methyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4621640.png)
![2-(3-chlorophenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B4621642.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2,4,5-trichlorophenyl)-4-piperidinecarboxamide](/img/structure/B4621651.png)
![methyl 1-(3-methoxyphenyl)-7-methyl-3-(2-methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4621658.png)
![1-{2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]butanoyl}-4-piperidinecarboxamide](/img/structure/B4621659.png)
![1-[3-(2,5-dimethylphenoxy)propyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4621669.png)

![N'-{[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl]methylene}-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B4621686.png)
![N~1~-[2-(dimethylamino)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4621698.png)
![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4621701.png)
![methyl 6-[({[3-(acetylamino)phenyl]amino}carbonothioyl)amino]-3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B4621709.png)

![4-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzoyl]morpholine](/img/structure/B4621741.png)
![5-isopropyl-N'-{1-[4-(1-piperidinyl)phenyl]ethylidene}-3-thiophenecarbohydrazide](/img/structure/B4621749.png)